Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride is a complex organic compound notable for its unique spirocyclic structure, which is significant in medicinal chemistry. This compound is characterized by the presence of an amino group, a carboxylate group, and a benzyl moiety, contributing to its potential biological activities and applications in pharmaceutical development.
The compound can be sourced from various chemical suppliers and manufacturers specializing in pharmaceutical intermediates. It is often synthesized in laboratory settings or produced on an industrial scale for research purposes.
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride falls under the category of azaspiro compounds, which are known for their diverse biological activities. It is classified as a pharmaceutical intermediate due to its role in the synthesis of various bioactive molecules.
The synthesis of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves multi-step processes starting from readily available precursors. A common synthetic route includes:
The synthesis may involve the use of solvents such as N,N-dimethylformamide and catalysts like tetrabutylammonium bromide or lithium aluminum hydride for various steps, including cyclization and reduction reactions. Reaction conditions such as temperature and time are critical for achieving desired product characteristics.
The molecular formula of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride is with a molecular weight of approximately g/mol.
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate can undergo several chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydride in dimethylformamide for substitution processes.
The mechanism of action for Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors:
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride exhibits several notable physical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | g/mol |
Solubility | Soluble in organic solvents |
Appearance | Typically a white solid |
The compound's stability, reactivity, and solubility make it suitable for various applications in medicinal chemistry and organic synthesis.
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride has several scientific uses:
The retrosynthetic deconstruction of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride begins with disconnection of the hydrochloride salt to the free base. Subsequent cleavage of the benzyloxycarbonyl (Cbz) protecting group reveals the secondary amine of the 7-azaspiro[3.5]nonane core. The spirocyclic architecture is further disconnected at the quaternary center, yielding two synthons: a protected 2-aminocyclobutane carboxylic acid derivative and a bifunctional electrophile such as bis(2-haloethyl) ether. This approach leverages the strategic formation of the spiro junction through intramolecular alkylation or reductive amination, where the cyclobutane ring acts as a nucleophilic component and the acyclic precursor as an electrophile. The 2-amino functionality on the cyclobutane ring necessitates orthogonal protection (e.g., tert-butoxycarbonyl) to prevent interference during spiroannulation. This retrosynthetic logic prioritizes convergent bond formations that are compatible with the stereoelectronic constraints of the [3.5]nonane system, ensuring efficient access to the spirocyclic framework [2].
The synthesis of the 7-azaspiro[3.5]nonane core relies on two pivotal intermediates, as demonstrated in patent CN112321599A and commercial synthesis routes. The first is 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile (Compound 3), synthesized via phase-transfer-catalyzed cyclization. Bis(2-chloroethyl) ether reacts with cyanoacetaldehyde diethyl acetal under alkaline conditions (K₂CO₃) with potassium iodide catalysis in N,N-dimethylformamide at 70–100°C. This step achieves 82% yield by suppressing ether cleavage side reactions through controlled stoichiometry (1:1.1 molar ratio of bis(2-chloroethyl) ether to cyanoacetaldehyde diethyl acetal) [2].
The second critical intermediate is Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 147610-98-8), generated from the reduction of Compound 3 using lithium aluminum hydride. This transformation proceeds via nitrile reduction to an aldehyde, followed by spontaneous intramolecular cyclization. Key impurities include over-reduced olefins, minimized by optimizing the LiAlH₄ stoichiometry (1.0:1.1–1.0:3.0 molar ratio relative to nitrile) and reaction temperature (–50°C to 50°C) [2] [8]. A third intermediate, 7-((benzyloxy)carbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS 1227610-19-6), arises from the oxidation of the 2-hydroxymethyl derivative using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)/NaOCl, achieving 72.2% yield. This intermediate enables functionalization at the 2-position en route to the amine [6].
Table 1: Key Intermediates for 7-Azaspiro[3.5]nonane Synthesis
Intermediate | CAS Number | Role | Synthesis Method | Yield |
---|---|---|---|---|
4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile | Not reported | Spiro-precursor | Phase-transfer alkylation of bis(2-chloroethyl) ether | 82% |
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 147610-98-8 | Ketone for reductive amination | LiAlH₄ reduction/cyclization of nitrile intermediate | >85% |
7-(Benzyloxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid | 1227610-19-6 | Carboxylate for Curtius rearrangement | TEMPO/NaOCl oxidation of alcohol precursor | 72.2% |
The benzyloxycarbonyl (Cbz) group serves three critical stability functions in synthesizing this spirocyclic compound. First, it shields the secondary amine of the azaspiro core during ring-forming reactions, preventing unwanted nucleophilic deactivation or side reactions. This protection is essential during the LiAlH₄-mediated reduction step, where unprotected amines could coordinate with the reductant and cause decomposition [5] [7]. Second, the Cbz group enhances crystallinity of intermediates like Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, facilitating purification via standard techniques (e.g., recrystallization). Third, it exhibits orthogonal stability to acidic and basic conditions required for functional group interconversions at the 2-position. For example, the benzyl-protected carboxylic acid intermediate (CAS 1227610-19-6) undergoes Curtius rearrangement to install the 2-amine without deprotection of the azaspiro nitrogen [6]. Final deprotection occurs via hydrogenolysis (H₂/Pd-C) or acidic cleavage (HBr/AcOH), followed by hydrochloride salt formation. This strategy maintains >97% purity in the penultimate free base, as verified by analytical data from suppliers [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1